Aryloxyanilides, particularly those with substitutions on the aniline nitrogen like those found in N-fluoroacetyl-N-(2,5-dimethoxybenzyl)-2-phenoxyaniline (PBR06) and N,N-diethyl-2-(2-(4-(2-18F-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA-714), have emerged as promising candidates for imaging TSPO in vivo using Positron Emission Tomography (PET) [, , , , , , ]. TSPO is a protein upregulated in activated microglia and macrophages, making it a valuable biomarker for inflammation in conditions such as cancer and neurological disorders [].
N-(Methylsulfonyl)-4-(desnitro) Nimesulide is a chemical compound derived from Nimesulide, a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and anti-inflammatory properties. This compound is characterized by the absence of the nitro group in its structure, which significantly alters its pharmacological profile. The methylsulfonyl group enhances its solubility and bioavailability, making it a subject of interest in medicinal chemistry.
N-(Methylsulfonyl)-4-(desnitro) Nimesulide is classified under sulfonamides and is part of the broader category of NSAIDs. It is synthesized as a modification of Nimesulide to explore improved therapeutic effects and reduced side effects associated with traditional NSAIDs. Its molecular structure can be represented as CHNOS, indicating the presence of a sulfonyl group that contributes to its chemical properties.
The synthesis of N-(Methylsulfonyl)-4-(desnitro) Nimesulide typically involves a two-step process:
The reactions are typically performed under controlled conditions, using solvents like dry pyridine to facilitate acylation. The reaction yields are generally high, often exceeding 80%, and the structures are confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The molecular structure of N-(Methylsulfonyl)-4-(desnitro) Nimesulide features a phenoxy moiety attached to a sulfonamide group, with the nitro group replaced by an amino group. The presence of the methylsulfonyl group enhances the compound's solubility.
N-(Methylsulfonyl)-4-(desnitro) Nimesulide can participate in various chemical reactions typical for sulfonamides:
The mechanism of action for N-(Methylsulfonyl)-4-(desnitro) Nimesulide involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play significant roles in prostaglandin synthesis. By inhibiting these enzymes, the compound reduces inflammation and pain. The methylsulfonyl group may enhance its interaction with these targets compared to traditional NSAIDs .
N-(Methylsulfonyl)-4-(desnitro) Nimesulide has potential applications in:
This compound represents an interesting avenue for further research aimed at enhancing the therapeutic efficacy of existing non-steroidal anti-inflammatory drugs while minimizing their adverse effects.
N-(Methylsulfonyl)-4-(desnitro) Nimesulide represents a strategically modified derivative of the nonsteroidal anti-inflammatory drug (NSAID) nimesulide. This compound exemplifies targeted structural manipulation aimed at altering physicochemical and pharmacological properties while retaining the core sulfonamide pharmacophore. Classified as a diaryl ether sulfonamide, it belongs to a broader family of compounds investigated for cyclooxygenase-2 (COX-2) inhibition and other biological activities. Its development reflects ongoing efforts to optimize the nimesulide scaffold through rational drug design, specifically addressing metabolic stability and selectivity concerns associated with the parent molecule [3] [4].
The systematic IUPAC name for this compound is N-methylsulfonyl-N-(2-phenoxyphenyl)methanesulfonamide, clearly defining its bis-sulfonamide functionality. Its molecular formula is C₁₄H₁₅NO₅S₂, with a molecular weight of 341.40 g/mol [1] [5] [8]. The structure features two distinct sulfonamide groups: one methylsulfonamide attached directly to the aromatic ring (retained from nimesulide), and an additional N-linked methylsulfonyl group introduced via structural modification. Its canonical SMILES representation is CS(N(S(C)(=O)=O)C1=C(OC2=CC=CC=C2)C=CC=C1)(=O)=O
, and the InChIKey is derived from the standard identifier InChI=1S/C14H15NO5S2/c1-21(16,17)15(22(2,18)19)13-10-6-7-11-14(13)20-12-8-4-3-5-9-12/h3-11H,1-2H3
[1] [8]. This compound is commercially available under CAS registry number 905858-63-1 and is alternatively designated as Nimesulide EP Impurity E in pharmaceutical contexts [1] [8].
This derivative maintains nimesulide’s core diaryl ether skeleton (2-phenoxyaniline) but features two critical modifications:
Table 1: Structural Comparison with Nimesulide
Feature | Nimesulide | N-(Methylsulfonyl)-4-(desnitro) Nimesulide |
---|---|---|
Central Ring C-4 Substituent | -NO₂ (Nitro) | -N(SO₂CH₃)₂ (Bis-methylsulfonamide) |
Sulfonamide Nitrogen | Secondary (-NHSO₂CH₃) | Tertiary (-N(SO₂CH₃)₂) |
Molecular Formula | C₁₃H₁₂N₂O₅S | C₁₄H₁₅NO₅S₂ |
Molecular Weight | 308.31 g/mol | 341.40 g/mol |
Key Functional Groups | Nitro, sulfonamide, diaryl ether | Bis-sulfonamide, diaryl ether |
Structurally, it belongs to a class of N,N-disubstituted sulfonamides, distinct from monosubstituted variants like celecoxib or monosubstituted nimesulide analogs. Its diaryl ether linkage aligns it with COX-2 inhibitors such as flosulide and NS-398 rather than the diaryl heterocycles characteristic of "coxibs" like rofecoxib [3].
Table 2: Representative Sulfonamide-Based COX-2 Inhibitors
Compound | Core Structure | Key Substituents | Sulfonamide Type |
---|---|---|---|
Nimesulide | Diaryl ether | 4-NO₂, NHSO₂CH₃ | Secondary |
Celecoxib | Diaryl pyrazole | 4-SO₂NH₂ (Phenyl ring) | Primary |
This Derivative | Diaryl ether | 4-N(SO₂CH₃)₂ | Tertiary (Bis-) |
Flosulide (3) | Diaryl ether lactone | Lactone-fused, NHSO₂CF₃ | Secondary |
The synthesis of this derivative is achieved through a well-defined two-step chemical pathway originating from nimesulide:
This route is significantly more efficient for introducing sulfonyl/acyl groups onto the nitrogen compared to direct N-acylation of the sulfonamide nitrogen in parent nimesulide, which requires harsher conditions and longer reaction times due to the lower nucleophilicity of the sulfonamide nitrogen versus the arylamine nitrogen [3].
The structural modifications were driven by several key pharmacological hypotheses:
The synthesis and evaluation of this derivative and related analogs represent a rational approach to overcoming limitations of the parent drug nimesulide, focusing on metabolic stability and target interaction optimization while leveraging efficient chemical pathways.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: